molecular formula C13H10ClNOS B11472759 7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472759
M. Wt: 263.74 g/mol
InChI Key: OHSIITABHQCGCB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a thieno[3,2-b]pyridine derivative in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is typically carried out in an anhydrous solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    2-chlorophenyl derivatives: Compounds with a 2-chlorophenyl group often have comparable chemical reactivity and biological properties.

Uniqueness

7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific combination of the thieno[3,2-b]pyridine core and the 2-chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

7-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C13H10ClNOS/c14-10-4-2-1-3-8(10)9-7-12(16)15-11-5-6-17-13(9)11/h1-6,9H,7H2,(H,15,16)

InChI Key

OHSIITABHQCGCB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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